![molecular formula C13H10ClN3O5S B5538599 2-chloro-N-{[(3-nitrophenyl)amino]carbonyl}benzenesulfonamide](/img/structure/B5538599.png)

2-chloro-N-{[(3-nitrophenyl)amino]carbonyl}benzenesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

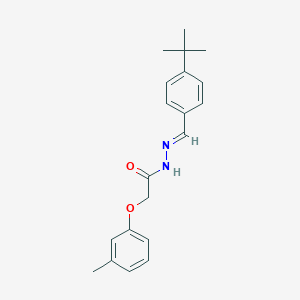

The synthesis of related benzenesulfonamide compounds often involves complex chemical reactions that yield compounds with significant biological activities. For instance, N-[(dimethylamino)methylidene]-4-[1-(4-nitrophenyl)-1H-tetrazol-5-yl]benzenesulfonamide, a compound with a somewhat similar structure, was synthesized and its structure determined by X-ray crystallography, highlighting the detailed synthetic route and structural characterization for related compounds (Al-Hourani et al., 2016).

Molecular Structure Analysis

Molecular structure analysis provides insights into the spatial arrangement of atoms within a compound, which is crucial for understanding its reactivity and properties. The crystal structure of 3-Nitro-N-phenyl-4-(phenylamino)benzenesulfonamide, for example, shows characteristic features of benzenesulfonamide derivatives, including the orientation of N-phenyl rings and intramolecular hydrogen bonding, which could be relevant for understanding similar compounds (Główka et al., 1995).

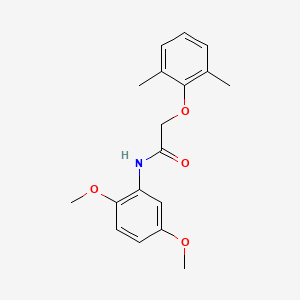

Chemical Reactions and Properties

Benzenesulfonamide derivatives participate in a variety of chemical reactions, contributing to their diverse properties and applications. For instance, benzenesulfonamides incorporating flexible triazole moieties have been studied for their carbonic anhydrase inhibitory activity, demonstrating the chemical versatility and potential biological relevance of these compounds (Nocentini et al., 2016).

Physical Properties Analysis

The physical properties of benzenesulfonamide derivatives, such as solubility, melting points, and crystalline structure, are essential for their application in various fields. Detailed structural characterization, as seen in compounds like 2-[N-(X-chlorophenyl)carbamoyl]benzenesulfonamide, reveals extensive intra- and intermolecular hydrogen bonding that influences their physical properties and stability (Siddiqui et al., 2008).

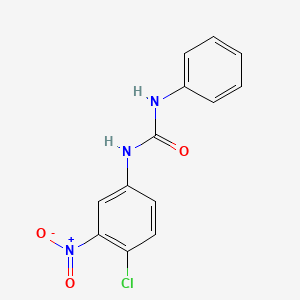

Chemical Properties Analysis

The chemical properties of benzenesulfonamide derivatives, including reactivity, chemical stability, and interactions with biological targets, are critical for their potential uses. For example, ureido-substituted benzenesulfonamides have shown potent inhibition against carbonic anhydrase IX and exhibit antimetastatic activity in models of breast cancer, indicating their significant chemical and biological properties (Pacchiano et al., 2011).

Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Analysis

The synthesis and structural characterization of novel sulfonamide derivatives, including "2-chloro-N-{[(3-nitrophenyl)amino]carbonyl}benzenesulfonamide," have been a subject of interest. These compounds have been synthesized and analyzed using spectroscopic techniques such as FT-IR, NMR, and single crystal X-ray diffraction. The studies focus on understanding the molecular geometry, vibrational wavenumbers, chemical shifts, and theoretical method analyses, including Density Functional Theory (DFT) computations. Such detailed analysis aids in elucidating the compound's structure and potential for further modifications (Demircioğlu et al., 2018).

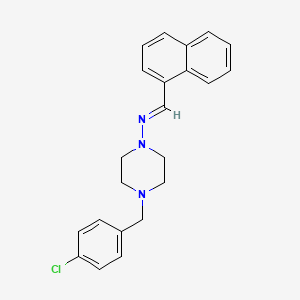

Antimicrobial Activity

Research has also explored the antimicrobial properties of sulfonamide derivatives. These studies aim to evaluate the potential of such compounds in combating microbial infections. By investigating the antimicrobial activity, researchers can identify potential candidates for further development into antimicrobial agents (Demircioğlu et al., 2018).

Catalytic Applications

The catalytic efficiency of complexes containing sulfonamide fragments, such as "2-chloro-N-{[(3-nitrophenyl)amino]carbonyl}benzenesulfonamide," has been examined in various chemical reactions. These studies focus on understanding the role of these complexes in facilitating chemical transformations, potentially offering new pathways in synthetic chemistry and green chemistry applications (Dayan et al., 2019).

Pharmaceutical Research

In the pharmaceutical field, the compound and its derivatives have been investigated for their potential as carbonic anhydrase inhibitors, which are relevant for treating conditions such as glaucoma, edema, and certain types of cancer. The focus is on understanding the inhibition profiles of different human carbonic anhydrases and exploring the selectivity towards tumor-associated isoforms. Such research is crucial for the development of new drugs with targeted action and minimal side effects (Pacchiano et al., 2011).

Eigenschaften

IUPAC Name |

1-(2-chlorophenyl)sulfonyl-3-(3-nitrophenyl)urea |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10ClN3O5S/c14-11-6-1-2-7-12(11)23(21,22)16-13(18)15-9-4-3-5-10(8-9)17(19)20/h1-8H,(H2,15,16,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUGJVMSXPBRNQO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)S(=O)(=O)NC(=O)NC2=CC(=CC=C2)[N+](=O)[O-])Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10ClN3O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.75 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-N-{[(3-nitrophenyl)amino]carbonyl}benzenesulfonamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-chloro-2-[(3-fluorobenzyl)oxy]benzaldehyde oxime](/img/structure/B5538519.png)

![2-(5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-N-phenylacetamide](/img/structure/B5538525.png)

![N-{[5-(cyclobutylcarbonyl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl]methyl}-2,2-dimethyltetrahydro-2H-pyran-4-carboxamide](/img/structure/B5538531.png)

![6-[4-(2-furoyl)-1-piperazinyl]-N-(5-methyl-2-pyridinyl)-3-pyridazinamine](/img/structure/B5538553.png)

![(1S*,5R*)-3-(2,1,3-benzothiadiazol-5-ylmethyl)-6-(2-methoxyethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5538559.png)

![2-fluorophenyl 5-[(4-acetylphenyl)amino]-5-oxopentanoate](/img/structure/B5538571.png)

![3-(3-hydroxy-3-methylbutyl)-N-methyl-N-[1-(1,3-thiazol-2-yl)ethyl]benzamide](/img/structure/B5538574.png)

![6-methoxy-N-methyl-N-{[3-(3-pyridinyl)-5-isoxazolyl]methyl}-3-chromanecarboxamide](/img/structure/B5538586.png)

![N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}propanamide](/img/structure/B5538609.png)